
1,3-Dihydroxyacetone dimer
Overview
Description
1,3-Dihydroxyacetone (DHA) dimer (C₆H₁₂O₆, MW 180.16) is a cyclic dimer formed via acetal linkages between two DHA monomers. It exists predominantly in the solid state, adopting a centrosymmetric dioxane ring structure (2,5-dihydroxymethyl-2,5-dihydroxy-1,4-dioxane) . Upon dissolution, it dissociates into hydrated monomers, which are reactive intermediates in glycolysis and industrial processes . Key properties include:
Preparation Methods
1,3-Dihydroxyacetone dimer can be synthesized through several methods:
Chemical Reactions Analysis
1,3-Dihydroxyacetone dimer undergoes various chemical reactions:
Oxidation: It can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to 1,3-dihydroxyacetone or other related compounds.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, forming various derivatives.
Scientific Research Applications
Chemical Applications
Organic Synthesis
DHA dimer serves as a significant building block in organic synthesis. It is utilized in the production of various compounds, including nitric acid esters and lactic acid derivatives. Its role as a reagent in nucleophilic and electrophilic reactions enhances its utility in synthetic organic chemistry .
Catalysis
The compound acts as a catalytic agent in several chemical reactions, particularly in petrochemical processes. Its ability to facilitate reactions makes it valuable in industrial chemistry .
Biological Applications
Biochemical Research
DHA dimer is employed in biochemical assays to study metabolic pathways and enzyme activities. It serves as a substrate for enzymes like galactose oxidase, aiding in the understanding of carbohydrate metabolism .
Cellular Effects
Research indicates that DHA dimer can influence cellular processes, such as promoting cell death through interactions with amino acids, leading to the formation of melanoidins during the Maillard reaction. This property is particularly relevant in studies focused on aging and cellular stress responses.
Medical Applications
Dermatology and Cosmetics
One of the most prominent applications of DHA dimer is in the formulation of sunless tanning products. It reacts with amino acids in the skin to produce a natural-looking tan, making it a staple ingredient in many cosmetic formulations . Additionally, it is used to treat skin conditions like vitiligo by darkening unpigmented areas of the skin .
Pharmaceutical Formulations
In pharmaceuticals, DHA dimer is explored for enhancing the stability and solubility of active ingredients, which can improve therapeutic efficacy. Its properties are being investigated for potential use in drug delivery systems .
Food Industry Applications
Flavoring Agents
DHA dimer is recognized for its flavoring properties and is used as a food additive to enhance taste and preserve food quality. Its ability to impart a cooling sensation makes it appealing for use in various food products .
Environmental Applications
Biodegradable Materials Development
DHA dimer's chemical structure allows for its use in developing biodegradable materials, contributing to sustainable practices in packaging and product design. Research is ongoing into its potential for creating environmentally friendly alternatives to conventional plastics .
Summary Table of Applications
Field | Application |
---|---|
Chemistry | Building block for organic synthesis; catalytic agent |
Biology | Substrate for biochemical assays; influences cellular processes |
Medicine | Ingredient in sunless tanning products; enhances drug stability |
Food Industry | Flavoring agent; preservative |
Environmental Science | Development of biodegradable materials |
Case Studies and Research Findings
- Self-Tanning Products: Studies have shown that DHA dimer effectively reacts with skin proteins to produce a natural tan without exposure to UV radiation, making it a safer alternative for skin tanning compared to traditional methods .
- Biochemical Assays: Research utilizing DHA dimer has demonstrated its effectiveness as a reagent in various biochemical pathways, enhancing the understanding of metabolic processes related to carbohydrate metabolism .
- Sustainable Packaging: Recent investigations into biodegradable materials incorporating DHA dimer have highlighted its potential to reduce environmental impact while maintaining product integrity .
Mechanism of Action
The mechanism of action of 1,3-dihydroxyacetone dimer involves its interaction with amino acids in the skin. It undergoes a Maillard reaction with the amino groups of proteins, leading to the formation of melanoidins, which impart a brown color to the skin . This reaction is similar to the natural tanning process but occurs without exposure to ultraviolet radiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydroxyacetone (Monomer)
- Structure: Monomeric DHA (C₃H₆O₃) is a linear ketose. The dimer stabilizes the reactive carbonyl group via cyclization .
- Thermal Stability: The dimer’s polymeric derivatives (e.g., poly(carbonate-acetal)s) exhibit superior thermal properties (Tg >40°C, decomposition >300°C) compared to aliphatic polycarbonates derived from monomers .
- Reactivity: Monomeric DHA participates in Maillard reactions (e.g., self-tanning agents) due to its free carbonyl group, while the dimer requires depolymerization for such reactivity .
Property | DHA Dimer | DHA Monomer |
---|---|---|
Molecular Formula | C₆H₁₂O₆ | C₃H₆O₃ |
State at RT | Crystalline solid | Liquid (hydrated in solution) |
Key Application | Polymer precursor | Cosmetic formulations |
Dihydroxyacetone Phosphate (DHAP)
- Structure : Phosphorylated derivative (C₃H₇O₆P, MW 170.06) involved in glycolysis .
- Function : Critical metabolic intermediate (e.g., glycerolipid biosynthesis), unlike the dimer, which lacks biological activity .
- Thermal Behavior : DHAP is thermally labile due to the phosphate group, whereas the dimer’s polymers withstand >300°C .
Property | DHA Dimer | DHAP |
---|---|---|
Biological Role | Non-biological | Glycolysis intermediate |
Thermal Decomposition | >300°C (polymer form) | Decomposes at moderate temps |
Glycerol-Based Polymers
Poly(dihydroxyacetone carbonate) (PDHAC), synthesized from the dimer, demonstrates:
- Melting Temperature (Tm): 245°C, comparable to ethylene-carbon monoxide copolymers (e.g., Carilon™, Tm 257°C) .
- Hydrophilicity : Despite insolubility in water, PDHAC exhibits hydrophilic surface behavior (contact angle <90°) due to backbone carbonyl groups, enabling tissue-coating applications .
Property | PDHAC (DHA Dimer Derivative) | Aliphatic Polycarbonates |
---|---|---|
Tg | >40°C | Typically <0°C |
Thermal Stability | >300°C | Lower stability |
Phytochemical Analogs (e.g., L-Iditol, Sphingosine)
Biological Activity
1,3-Dihydroxyacetone dimer (DHA dimer) is a compound derived from the simple sugar dihydroxyacetone (DHA), which has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial processes. This article explores the biological activity of DHA dimer, supported by research findings, case studies, and relevant data tables.
- Chemical Formula : C₆H₁₂O₆
- Molecular Weight : 180.16 g/mol
- CAS Number : 62147-49-3
- InChI Key : RXKJFZQQPQGTFL-UHFFFAOYSA-N
DHA dimer exists predominantly in a dioxane form, which is characterized by the presence of two hydroxymethyl groups that contribute to its reactivity and biological properties.
Biological Activity Overview
This compound exhibits several biological activities that make it a subject of interest in scientific research:
- Antioxidant Properties : DHA dimer has been shown to possess antioxidant capabilities. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress in cells .
- Anti-inflammatory Effects : Research indicates that DHA dimer can modulate inflammatory responses, potentially by inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity : Studies have demonstrated that DHA dimer may exhibit antimicrobial properties, making it a candidate for use in anti-infection therapies .
The biological activities of DHA dimer are attributed to its structural features and interactions with cellular components:
- Cell Signaling Modulation : DHA dimer influences various signaling pathways involved in cell proliferation and apoptosis. It has been observed to affect the cell cycle and DNA damage response mechanisms .
- Enzymatic Interactions : The compound acts as a substrate or inhibitor for specific enzymes, which can lead to altered metabolic pathways. For instance, its role in the conversion of glycerol to lactic acid has been studied extensively .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of DHA dimer using various assays (DPPH, ABTS). The results indicated that DHA dimer exhibited significant free radical scavenging activity comparable to established antioxidants.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 25.4 |
ABTS | 18.7 |
Case Study 2: Antimicrobial Efficacy
In vitro tests were performed to assess the antimicrobial properties of DHA dimer against several bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained.
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 0.5 |
Staphylococcus aureus | 0.25 |
Pseudomonas aeruginosa | 0.75 |
Applications in Research and Industry
This compound is utilized in various applications due to its versatile biological properties:
- Biocatalysis : It serves as a reagent in organic synthesis and catalysis, particularly in reactions involving three-carbon nucleophiles or electrophiles .
- Cosmetic Industry : Due to its skin-friendly properties and potential for promoting skin health, DHA dimer is being explored as an ingredient in cosmetic formulations.
- Pharmaceutical Development : Its bioactive properties make it a candidate for drug development aimed at treating oxidative stress-related diseases and infections.
Properties
IUPAC Name |
2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQUNHIAUQQPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)(CO)O)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314347 | |
Record name | Dihydroxyacetone dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma | |
Record name | Dihydroxyacetone dimer | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | Dihydroxyacetone dimer | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
26776-70-5, 62147-49-3 | |
Record name | Dihydroxyacetone dimer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 26776-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydroxyacetone (dimer) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032222 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.